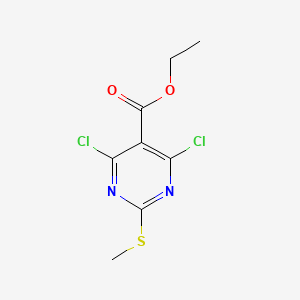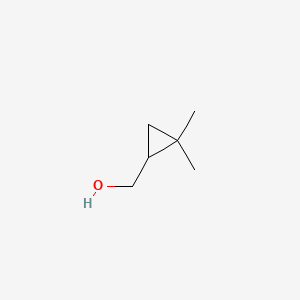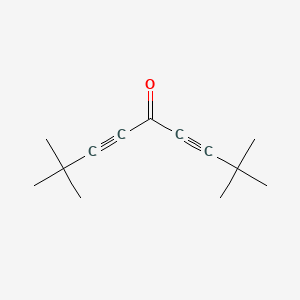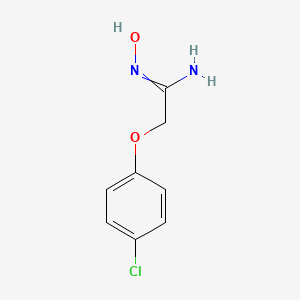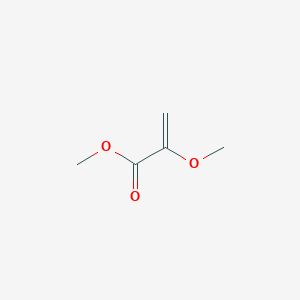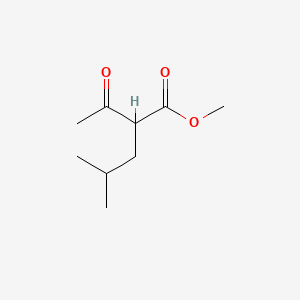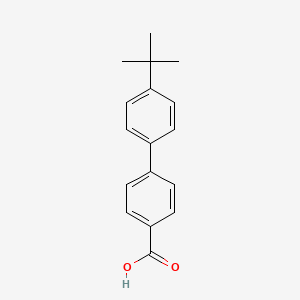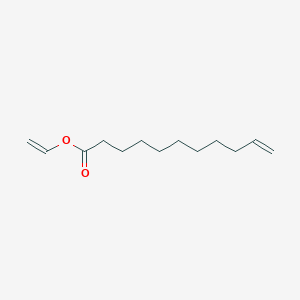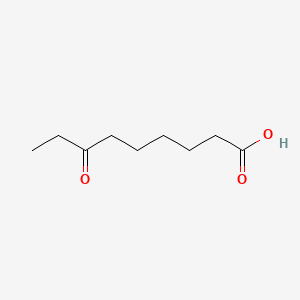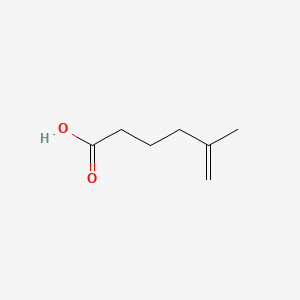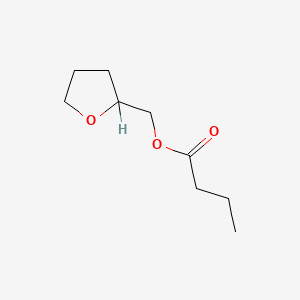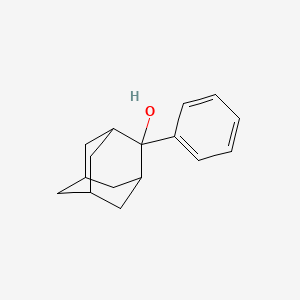
2-Phenyladamantan-2-ol
Overview
Description
2-Phenyladamantan-2-ol, also known as 2-Phenyl-2-adamantanol or PAA, is an organic compound with the molecular formula C16H20O. It has a molecular weight of 228.33 g/mol .
Physical And Chemical Properties Analysis
2-Phenyladamantan-2-ol has a molecular formula of C16H20O and a molecular weight of 228.33 g/mol . No further physical and chemical properties were found in the papers retrieved.
Scientific Research Applications
Infrared Spectroscopy
2-Phenyladamantan-2-ol (PA2) has been studied for its behavior in polarized FTIR-spectra. The research found that the OH groups in PA2 are involved in weak O-H...O hydrogen bonds. Hydrogen bond vibrations were identified and discussed in relation to the selection rules and the oriented gas model approximation. This research contributes to the understanding of molecular interactions and bonding in such compounds (Baran, Hnat, Lutz, & Maas, 1990).
Biochemical Characterization
A study on the biochemical characterization and homology modeling of Methylbutenol Synthase has implications for understanding the evolution of hemiterpene synthase in plants. This research, although not directly on 2-Phenyladamantan-2-ol, provides insights into the broader field of terpene synthesis and the structural considerations that guide these biochemical pathways (Gray, Breneman, Topper, & Sharkey, 2011).
Nonlinear Optical Properties
The compound has been studied for its nonlinear optical properties. The structural and optical characterization of a related compound, 1-(2,5-Dimethoxy-phenylazo)-naphthalen-2-ol, was analyzed, which can provide comparative insights into the properties of 2-Phenyladamantan-2-ol. This research highlights the potential applications of such compounds in optoelectronics and photonics (Sreenath, Joe, & Rastogi, 2018).
Palladium Catalysis
Research into the regioselective arylation reactions of biphenyl-2-ols, naphthols, and benzylic compounds with aryl halides under palladium catalysis offers insights into the potential chemical transformations of 2-Phenyladamantan-2-ol. This study provides a foundational understanding of how such compounds can be chemically modified and used in various syntheses (Satoh, Inoh, Kawamura, Kawamura, Miura, & Nomura, 1998).
Metabolic Engineering
In the context of metabolic engineering, a study on Saccharomyces cerevisiae for the production of 2-phenylethanol via the Ehrlich pathway provides relevant insights. Although this is not directly on 2-Phenyladamantan-2-ol, understanding the production of related compounds in yeast models can offer valuable information on the metabolic pathways and engineering strategies applicable to 2-Phenyladamantan-2-ol (Kim, Cho, & Hahn, 2014).
Safety And Hazards
properties
IUPAC Name |
2-phenyladamantan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O/c17-16(13-4-2-1-3-5-13)14-7-11-6-12(9-14)10-15(16)8-11/h1-5,11-12,14-15,17H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVUOZUVEZBKGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341219 | |
| Record name | 2-phenyladamantan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyladamantan-2-ol | |
CAS RN |
29480-18-0 | |
| Record name | 2-phenyladamantan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENYL-ADAMANTAN-2-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



